molecular formula C19H16N4O4S2 B2946349 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034427-29-5

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2946349
CAS No.: 2034427-29-5
M. Wt: 428.48
InChI Key: CKAIDUNCGNIQBG-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with the CAS Registry Number 2034426-88-3 and a molecular formula of C19H16N4O4S2, corresponding to a molecular weight of approximately 428.48 g/mol . This complex molecule is characterized by a multifunctional structure featuring a benzene sulfonamide core linked to a 2,5-dioxopyrrolidinyl (N-hydroxysuccinimidyl ester) group and a (3-(thiophen-2-yl)pyrazin-2-yl)methyl moiety . The presence of the N-hydroxysuccinimidyl (NHS) ester is a critical functional attribute, as this group is highly reactive towards primary amines, facilitating the formation of stable covalent bonds under mild conditions. This makes the compound a valuable chemical tool for bioconjugation, protein modification, and the synthesis of more complex molecules for research applications. The integration of the heteroaromatic thiophene and pyrazine rings suggests potential for interaction with various biological targets, often explored in medicinal chemistry for drug discovery efforts. Researchers can procure this compound for investigative purposes, with suppliers offering quantities ranging from 2mg to 75mg . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-17-7-8-18(25)23(17)13-3-5-14(6-4-13)29(26,27)22-12-15-19(21-10-9-20-15)16-2-1-11-28-16/h1-6,9-11,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAIDUNCGNIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , a thiophene moiety , and a benzenesulfonamide group . These structural components suggest various pharmacological applications, particularly in the context of cancer therapy and cardiovascular effects.

Property Value
Molecular FormulaC19H22N2O5S2
Molecular Weight422.5 g/mol
CAS Number2097862-06-9

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, potentially modulating enzyme activity or receptor binding. The presence of the sulfonamide group may enhance its ability to interact with biological molecules, leading to therapeutic effects.

Anticancer Properties

Recent studies have shown that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives containing the benzenesulfonamide moiety have demonstrated cytotoxicity against various cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells. The mechanism often involves:

  • Cell Cycle Arrest : Inducing arrest in the subG0 phase.
  • Mitochondrial Membrane Depolarization : Leading to apoptosis.
  • Caspase Activation : Increased activity of caspase-8 and -9 was noted, indicating involvement in both extrinsic and intrinsic apoptotic pathways .

Cardiovascular Effects

Sulfonamide derivatives have been investigated for their effects on cardiovascular parameters. In isolated rat heart models, certain derivatives showed a decrease in perfusion pressure and coronary resistance. This suggests potential applications in managing conditions like pulmonary hypertension .

Study 1: Anticancer Activity

A recent study evaluated a series of sulfonamide derivatives for their anticancer properties using the MTT assay. The results indicated that compounds similar to this compound had IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines. The most potent derivative showed significant apoptosis induction through caspase activation .

Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular effects, a sulfonamide derivative was tested for its impact on perfusion pressure in isolated rat hearts. The study demonstrated that the compound significantly lowered perfusion pressure over time compared to controls, indicating potential therapeutic benefits for heart conditions .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Potential Applications Source
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide C₂₀H₁₈N₄O₄S₂ 442.51 2,5-Dioxopyrrolidine, pyrazine-thiophene hybrid, sulfonamide Kinase inhibition, enzyme modulation
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₂H₂₄F₂N₆O₄S 589.1 Fluorophenyl-chromenone, pyrazolopyrimidine, sulfonamide Anticancer agents, kinase inhibitors
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate C₂₀H₁₉ClN₄O₄S₂ 478.97 Chlorophenyl-thiazole, sulfamoylphenyl, ester linkage Antibacterial, anti-inflammatory

Key Observations :

The 2,5-dioxopyrrolidine group in the target compound is a polar, electron-deficient moiety, contrasting with the sulfamoylphenyl group in , which offers hydrogen-bonding capacity and acidity.

Synthetic Accessibility: The compound in requires multi-step Suzuki coupling and chromenone synthesis, whereas the target compound’s pyrazine-thiophene linkage may be synthesized via direct alkylation or nucleophilic substitution, as inferred from .

Biological Relevance :

  • The sulfonamide group in all three compounds is a common pharmacophore for targeting enzymes (e.g., carbonic anhydrase, kinases). However, the thiophene-pyrazine hybrid in the target compound may confer selectivity toward specific kinase isoforms, unlike the chlorophenyl-thiazole in , which is associated with antibacterial activity.

Stability and Solubility: The dioxopyrrolidine moiety in the target compound may enhance solubility in polar solvents compared to the chromenone in , which is highly lipophilic. However, ester-containing analogs (e.g., ) might exhibit better hydrolytic stability under physiological conditions.

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence.
  • Compound from : Demonstrated 28% yield in synthesis, with a melting point of 175–178°C, indicating moderate crystallinity. Its higher molecular weight (589.1 g/mol) may limit bioavailability compared to the target compound .
  • Compound from : Focused on hydrazine-mediated functionalization , a strategy that could be adapted to modify the target compound’s dioxopyrrolidine group for improved binding kinetics .

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